Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-DL-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is commonly used in biochemical research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-DL-phenylalanine methyl ester hydrochloride typically involves the esterification of 2-Chloro-DL-phenylalanine. One common method is the reaction of 2-Chloro-DL-phenylalanine with methanol in the presence of trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-DL-phenylalanine methyl ester hydrochloride can be scaled up using similar esterification techniques. The use of methanol and trimethylchlorosilane provides a convenient and efficient method for large-scale synthesis, offering good yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted phenylalanine derivatives.
Hydrolysis: 2-Chloro-DL-phenylalanine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-Chloro-DL-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Biochemistry: It is used as an inhibitor of tryptophan hydroxylase, which is crucial for studying serotonin synthesis and metabolism.
Neuroscience: The compound is used to deplete serotonin levels in animal models, aiding in the study of serotonin-related disorders.
Pharmacology: It is used to investigate the effects of serotonin depletion on various physiological and behavioral processes.
Mechanism of Action
2-Chloro-DL-phenylalanine methyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is particularly useful in research focused on serotonin’s role in various physiological and pathological conditions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-DL-phenylalanine: Another derivative of phenylalanine with a chlorine atom on the phenyl ring.
L-Phenylalanine methyl ester hydrochloride: A methyl ester derivative of phenylalanine without the chlorine substitution.
Uniqueness
2-Chloro-DL-phenylalanine methyl ester hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its ability to cross the blood-brain barrier more effectively than other similar compounds . This makes it particularly valuable in neuroscience research for studying serotonin depletion and its effects on the brain .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
FXIXAZXWVBFVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.